molecular formula C8H13AlO8 B1261238 Otic Domeboro CAS No. 99149-56-1

Otic Domeboro

Cat. No.: B1261238
CAS No.: 99149-56-1
M. Wt: 264.17 g/mol
InChI Key: PBZOHMHCJBXLTP-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Otic Domeboro involves the reaction of aluminum sulfate tetradecahydrate with calcium acetate monohydrate in water. The reaction produces aluminum triacetate, which is the active ingredient in the solution .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves dissolving aluminum sulfate tetradecahydrate and calcium acetate monohydrate in water under controlled conditions to ensure the formation of aluminum triacetate. The solution is then filtered and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: Otic Domeboro primarily undergoes hydrolysis and complexation reactions. The aluminum triacetate in the solution can hydrolyze to form aluminum hydroxide and acetic acid. Additionally, it can form complexes with other ions present in the solution .

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent for hydrolysis reactions.

    Complexation: Various ions, such as calcium and magnesium, can form complexes with aluminum triacetate.

Major Products Formed:

Scientific Research Applications

Otic Domeboro has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Otic Domeboro involves its astringent and antibacterial properties. The aluminum triacetate in the solution acts as an astringent by causing the shrinkage or constriction of body tissues. This effect is achieved through the osmotic flow of water away from the area where the solution is applied . Additionally, the solution’s acidic nature helps to inhibit the growth of bacteria and fungi, making it effective for treating infections .

Properties

CAS No.

99149-56-1

Molecular Formula

C8H13AlO8

Molecular Weight

264.17 g/mol

IUPAC Name

aluminum;acetic acid;triacetate

InChI

InChI=1S/4C2H4O2.Al/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+3/p-3

InChI Key

PBZOHMHCJBXLTP-UHFFFAOYSA-K

SMILES

CC(=O)O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3]

Canonical SMILES

CC(=O)O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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